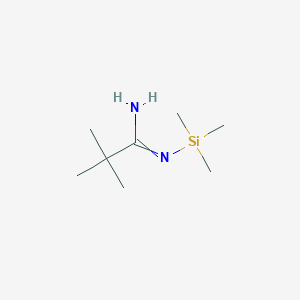
1-Butyne, 1-methoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyne, 1-methoxy-3-methyl- is an organic compound with the molecular formula C6H10O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyne, 1-methoxy-3-methyl- can be synthesized through multiple-step organic synthesis. One common method involves the reaction of 3-methyl-1-butyne with methanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1-butyne, 1-methoxy-3-methyl- often involves the use of large-scale reactors and continuous flow systems. The process may include the use of advanced catalysts and purification techniques to achieve high yields and purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyne, 1-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes.
Applications De Recherche Scientifique
1-Butyne, 1-methoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-butyne, 1-methoxy-3-methyl- involves its reactivity as an alkyne. The triple bond in the compound is highly reactive and can participate in various chemical reactions. The methoxy group also influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyne, 3-methyl-:
2-Methyl-3-butyne: Another alkyne with a similar carbon skeleton but different functional groups.
Uniqueness
1-Butyne, 1-methoxy-3-methyl- is unique due to the presence of both a methoxy group and a triple bond. This combination of functional groups provides distinct reactivity and makes it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
55755-14-1 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
1-methoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C6H10O/c1-6(2)4-5-7-3/h6H,1-3H3 |
Clé InChI |
USESYFYZANCBGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C#COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


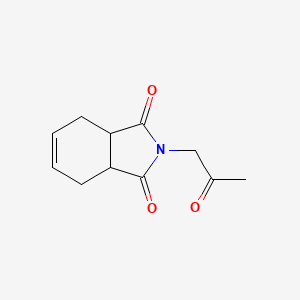


![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

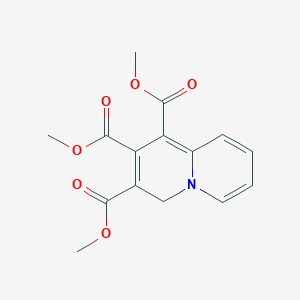
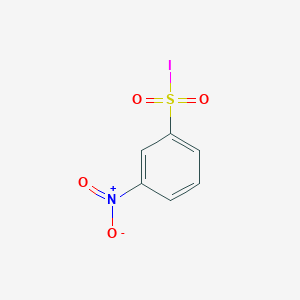

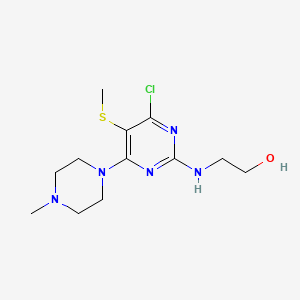
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)



